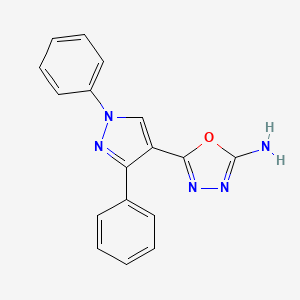![molecular formula C21H17BrN2O3 B5588820 4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)
4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzohydrazide derivatives are of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications. These compounds serve as precursors in synthesizing various heterocyclic compounds and exhibit a wide range of pharmacological activities.
Synthesis Analysis
The synthesis of benzohydrazide derivatives typically involves the condensation of benzohydrazides with aldehydes or ketones. For instance, Zhu et al. (2011) and others have synthesized new hydrazone compounds through condensation reactions, characterized by elemental analysis, IR, and single-crystal X-ray diffractions (Zhu, 2011).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique for determining the molecular structure of benzohydrazide derivatives. Studies often reveal the crystal system, space group, and molecular dimensions, providing insight into the compound's geometry and conformation (Arunagiri et al., 2018).
Chemical Reactions and Properties
Benzohydrazide derivatives can undergo various chemical reactions, including coordination with metals to form complexes with potential catalytic, pharmaceutical, and industrial applications. Wang et al. (2016) described the synthesis and catalytic properties of a dioxomolybdenum(VI) complex derived from a benzohydrazide derivative, showcasing its effectiveness in sulfoxidation reactions (Wang, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of benzohydrazide derivatives. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding patterns, are analyzed through spectroscopic methods like NMR, IR, and UV-Vis spectroscopy. The electronic properties and molecular orbitals can be investigated through computational methods, such as density functional theory (DFT) calculations, to predict reactivity and stability (Maheswari & Manjula, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-6-1-2-7-20(19)27-14-15-8-10-17(11-9-15)21(26)24-23-13-16-4-3-5-18(25)12-16/h1-13,25H,14H2,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGUYMYIDOOJO-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)



![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)
![4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5588799.png)
![1-(3-chloro-4-methylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5588810.png)
![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![3-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5588830.png)
![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)